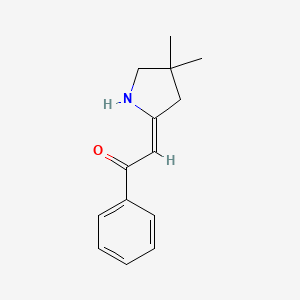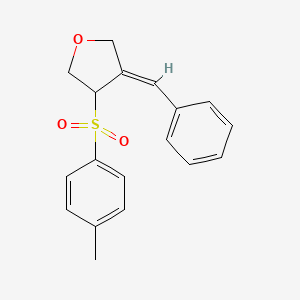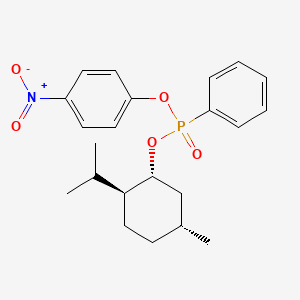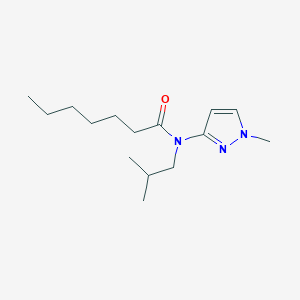
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone is a versatile organic compound known for its unique structure and reactivity. It is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable phenylacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, modulating biochemical pathways. The compound’s structure allows it to bind to active sites of proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione
- 4-{3-[(2Z)-4,4-dimethylpyrrolidin-2-ylidene]-2-oxopropoxy}benzoic acid
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone stands out due to its unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(2Z)-2-(4,4-dimethylpyrrolidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-12(15-10-14)8-13(16)11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3/b12-8- |
Clave InChI |
OONGZFFOLXGBLR-WQLSENKSSA-N |
SMILES isomérico |
CC1(C/C(=C/C(=O)C2=CC=CC=C2)/NC1)C |
SMILES canónico |
CC1(CC(=CC(=O)C2=CC=CC=C2)NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)



![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)

![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)





